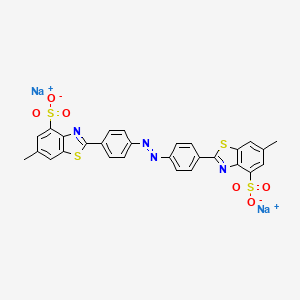
2,2'-(Azodi-p-phenylene)bis6-methylbenzothiazolesulphonate (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Azodi-p-phenylene)bis6-methylbenzothiazolesulphonate (sodium salt) is a complex organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Azodi-p-phenylene)bis6-methylbenzothiazolesulphonate (sodium salt) typically involves the reaction of 2-(4-aminophenyl)-6-methylbenzothiazole with a diazonium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including diazotization, coupling, and sulphonation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques like crystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Azodi-p-phenylene)bis6-methylbenzothiazolesulphonate (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Amines derived from the cleavage of the azo bond.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
2,2’-(Azodi-p-phenylene)bis6-methylbenzothiazolesulphonate (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The azo group can participate in electron transfer reactions, while the benzothiazole ring can interact with various biological molecules. These interactions can influence biochemical pathways, making the compound useful in various research applications .
Comparison with Similar Compounds
Similar Compounds
2,2’-(Azodi-p-phenylene)bis(6-methylbenzothiazole): Similar structure but lacks the sulphonate group.
Disodium 2,2’-(azodi-p-phenylene)bis[6-methylbenzothiazolesulphonate]: Another variant with similar properties.
Uniqueness
2,2’-(Azodi-p-phenylene)bis6-methylbenzothiazolesulphonate (sodium salt) is unique due to its sulphonate group, which enhances its solubility and reactivity. This makes it particularly useful in aqueous environments and broadens its range of applications compared to similar compounds .
Properties
CAS No. |
71033-21-1 |
|---|---|
Molecular Formula |
C28H18N4Na2O6S4 |
Molecular Weight |
680.7 g/mol |
IUPAC Name |
disodium;6-methyl-2-[4-[[4-(6-methyl-4-sulfonato-1,3-benzothiazol-2-yl)phenyl]diazenyl]phenyl]-1,3-benzothiazole-4-sulfonate |
InChI |
InChI=1S/C28H20N4O6S4.2Na/c1-15-11-21-25(23(13-15)41(33,34)35)29-27(39-21)17-3-7-19(8-4-17)31-32-20-9-5-18(6-10-20)28-30-26-22(40-28)12-16(2)14-24(26)42(36,37)38;;/h3-14H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 |
InChI Key |
VDCPHSCTJQPBMI-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC2=C(C(=C1)S(=O)(=O)[O-])N=C(S2)C3=CC=C(C=C3)N=NC4=CC=C(C=C4)C5=NC6=C(S5)C=C(C=C6S(=O)(=O)[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


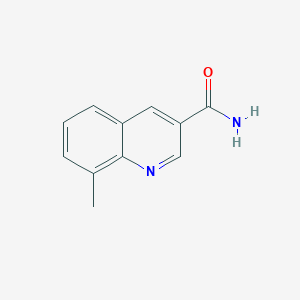
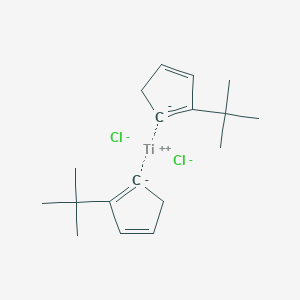
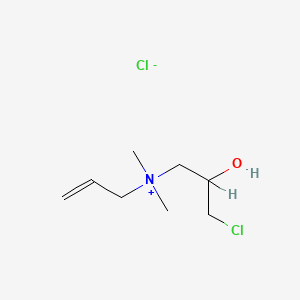

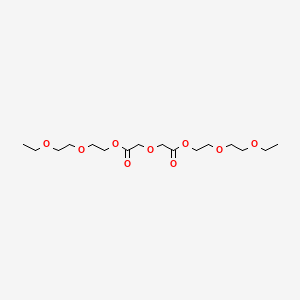
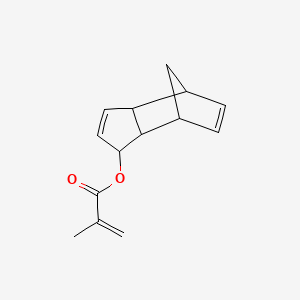

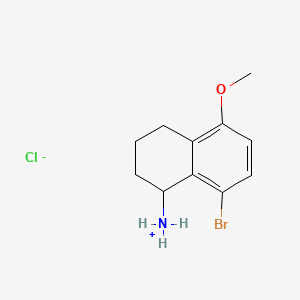
![(4R,5R)-5-Methyl-4-phenyl-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B13769438.png)

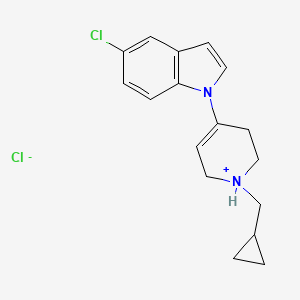
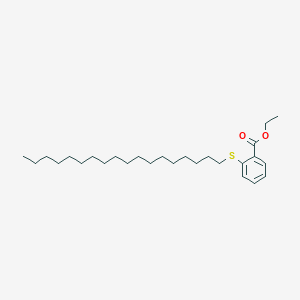
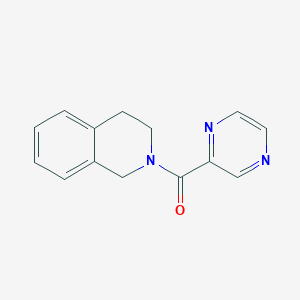
![2-[5-[(3-chlorophenyl)carbamoyloxy]-1H-indol-3-yl]ethylazanium chloride](/img/structure/B13769468.png)
